N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide
Description
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is a structurally complex benzamide derivative featuring a 3,5-dinitrobenzoyl core linked via an imino group to a substituted indole moiety. The indole ring is further modified with a diethylaminomethyl group at position 1 and a hydroxyl group at position 2.
Properties
CAS No. |
100757-06-0 |
|---|---|
Molecular Formula |
C20H20N6O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H20N6O6/c1-3-23(4-2)12-24-17-8-6-5-7-16(17)18(20(24)28)21-22-19(27)13-9-14(25(29)30)11-15(10-13)26(31)32/h5-11,28H,3-4,12H2,1-2H3 |
InChI Key |
WFMWRCSULRKJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the diethylaminomethyl and hydroxy groups.
This can be achieved through a series of substitution reactions, where appropriate reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminomethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues of 3,5-Dinitrobenzamide Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structure-Activity Relationship (SAR) Insights
Nitro Groups : The 3,5-dinitro substitution on the benzamide core is critical for electron-deficient aromatic interactions, enhancing binding to biological targets such as mycobacterial enzymes .
Alkyl/Aryl Substituents :
- Linear alkyl chains (e.g., octyl) improve lipophilicity and membrane penetration, as seen in anti-TB agents .
- Aryl groups (e.g., phenyl) enhance target affinity through π-π stacking with hydrophobic enzyme pockets .
Functional Group Additions: Hydroxyl and diethylaminomethyl groups on the indole ring may modulate solubility and intracellular trafficking, though experimental validation is needed.
Biological Activity
N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H20N6O
- Molecular Weight : 392.41 g/mol
- IUPAC Name : this compound
The structure features a dinitrobenzamide moiety linked to a hydroxyindole derivative, which is known for its diverse biological activities.
The mechanism of action of this compound involves interactions with various molecular targets. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It can bind to specific enzymes, altering their function.
- Modulation of Signal Transduction Pathways : This compound may influence cellular signaling pathways, leading to changes in cell proliferation and apoptosis.
Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed low micromolar IC50 values, indicating potent cytostatic activity.
- CEM T-Lymphocytes : Similar potency was observed against these human tumor cells.
Antiviral and Antimicrobial Activity
The compound has also been screened for antiviral and antimicrobial properties:
- Antiviral Activity : Certain derivatives displayed effective inhibition against viruses in HEL cell cultures with IC50 values ranging from 11 to 20 μM.
- Antimicrobial Activity : Moderate antimicrobial effects were noted across various strains of bacteria and fungi.
Comparative Data
Here is a summary table comparing the biological activities of different derivatives related to this compound:
| Compound | Cytotoxicity (IC50, μM) | Antiviral Activity (IC50, μM) | Antimicrobial Activity |
|---|---|---|---|
| 5c | 1.9 - 4.4 | 11 - 20 | Moderate |
| 4b | Low micromolar | 15 - 25 | Moderate |
| 5a | Low micromolar | 12 - 22 | Moderate |
Study on Antiproliferative Effects
A study conducted on the antiproliferative effects of various derivatives indicated that compounds with diethylaminomethyl substitutions exhibited enhanced activity against mammalian cells. The research highlighted the role of these groups in increasing cellular uptake and enhancing interaction with target sites within the cells.
Topoisomerase Inhibition
Another significant finding was the ability of certain derivatives to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
